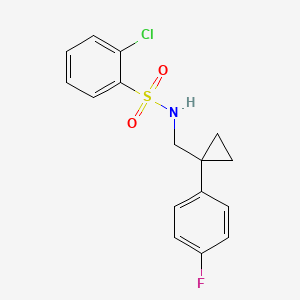
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has garnered significant interest due to its potential therapeutic applications, particularly in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. The key steps include:
Formation of the Cyclopropyl Intermediate: This step involves the reaction of 4-fluorophenylmagnesium bromide with cyclopropylmethyl chloride under anhydrous conditions to form 1-(4-fluorophenyl)cyclopropylmethane.
Sulfonamide Formation: The cyclopropyl intermediate is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the cyclopropyl and sulfonamide moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the functional groups on the cyclopropyl or sulfonamide moieties.
Scientific Research Applications
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide has several scientific research applications:
Oncology: As a small molecule inhibitor of the adenosine 2A receptor, it is being investigated for its potential to modulate the tumor microenvironment and enhance anti-tumor immune responses.
Pharmacology: The compound is used in studies to understand the role of adenosine receptors in various physiological and pathological processes.
Medicinal Chemistry: Researchers use this compound to design and develop new therapeutic agents targeting adenosine receptors.
Mechanism of Action
The primary mechanism of action of 2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide involves the inhibition of the adenosine 2A receptor (A2AR). By binding to A2AR, the compound blocks the receptor’s interaction with adenosine, a molecule that can suppress immune responses in the tumor microenvironment. This inhibition can enhance the activity of immune cells, such as T cells, against tumor cells, thereby promoting anti-tumor immunity.
Comparison with Similar Compounds
Similar Compounds
SCH-58261: Another A2AR antagonist with a different chemical structure but similar biological activity.
ZM241385: A selective A2AR antagonist used in various pharmacological studies.
Uniqueness
2-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is unique due to its specific chemical structure, which confers high selectivity and potency for the adenosine 2A receptor. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in oncology applications.
Properties
IUPAC Name |
2-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-14-3-1-2-4-15(14)22(20,21)19-11-16(9-10-16)12-5-7-13(18)8-6-12/h1-8,19H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCIUSQCOUDOBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378395.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2378397.png)
![4-fluoro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378398.png)


![(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2378403.png)
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378405.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2378406.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B2378408.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2378411.png)
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2378413.png)


